(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the imidazole ring, a heterocyclic ring containing nitrogen atoms, could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is a common motif in many biologically active compounds and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its behavior in biological systems .Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds has focused on their synthesis, structural characterization, and potential as intermediates for further chemical reactions. For instance, compounds involving fluorobenzyl groups and methoxyphenyl components have been synthesized and analyzed for their crystal structure, providing insights into their molecular configurations and the types of interactions they can engage in, such as intermolecular C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking interactions (Banu et al., 2013). These interactions are crucial for understanding the supramolecular networks these compounds can form, which is essential for applications in material science and drug design.
Photostability and Spectroscopic Properties Enhancement
Fluorination of fluorophores, including compounds similar to the one , has been shown to enhance their photostability and improve their spectroscopic properties. This is critical for developing novel fluorophores with applications in imaging, sensing, and as markers in biological research (Woydziak et al., 2012). The ability to tune the absorption and emission spectra of these compounds through fluorination opens up new possibilities for their use in scientific research, particularly in fields requiring precise and stable fluorescent markers.
Antitumor Activity
Some related compounds have demonstrated distinct inhibition on the proliferation of various cancer cell lines, indicating their potential use in developing new anticancer drugs. For example, a compound with a similar structure showed significant inhibitory effects on A549, BGC-823, and HepG-2 cancer cell lines (Tang & Fu, 2018). This suggests that the compound could also be investigated for its anticancer properties, contributing to the ongoing search for more effective and targeted cancer therapies.
Mechanism of Action
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-23-16-7-3-5-14(11-16)17(22)21-9-8-20-18(21)24-12-13-4-2-6-15(19)10-13/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSVXCDOSDBHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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